molecular formula C27H28O12 B1206521 Premithramycin A1

Premithramycin A1

货号: B1206521
分子量: 544.5 g/mol
InChI 键: NROOIKAJMQWERE-NYJNVLOGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Premithramycin A1 is a glycoside.

科学研究应用

Anticancer Activity

Premithramycin A1 has been extensively studied for its cytotoxic effects against cancer cells. Research indicates that it operates through mechanisms similar to those of its analogs, such as mithramycin, which inhibits the transcription of genes involved in cell proliferation and survival.

  • Mechanism of Action : this compound binds to DNA, particularly at GC-rich sequences, thereby inhibiting RNA polymerase II activity. This action disrupts the transcription of oncogenes and other critical genes involved in tumor growth .
  • Case Studies : In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against human colon carcinoma cell lines (HCT-116), with an IC50 value of approximately 14.6 nM . Furthermore, it has shown effectiveness against other cancer types, indicating its broad-spectrum potential as an anticancer agent.

Antimicrobial Properties

The antimicrobial properties of this compound extend to both bacterial and fungal pathogens. Its effectiveness is attributed to its ability to disrupt cellular processes in microorganisms.

  • Antibacterial Activity : this compound has been tested against various bacterial strains, demonstrating significant minimum inhibitory concentrations (MICs) comparable to established antibiotics. For example, it showed promising results against Bacillus subtilis and Escherichia coli, with MIC values indicating potent antibacterial effects .
  • Antifungal Activity : The compound also exhibits antifungal properties, making it a candidate for treating fungal infections. Its mechanism involves disrupting fungal cell wall synthesis and function, which is crucial for their survival .

Structural Modifications and Derivatives

Recent studies have focused on generating derivatives of this compound to enhance its pharmacological properties.

  • Synthesis of New Compounds : Researchers have successfully synthesized new derivatives by modifying sugar components attached to the polyketide backbone. These modifications aim to improve solubility and bioavailability while maintaining or enhancing biological activity .
  • Biological Evaluation : New derivatives have undergone rigorous biological evaluations to assess their anticancer and antimicrobial activities. Preliminary results indicate that some derivatives possess enhanced potency compared to the parent compound .

Future Directions and Research Opportunities

The ongoing research into this compound suggests several promising avenues for future exploration:

  • Combination Therapies : Investigating the efficacy of this compound in combination with other chemotherapeutic agents could yield synergistic effects, potentially improving treatment outcomes for cancer patients.
  • Mechanistic Studies : Further studies are needed to elucidate the precise molecular mechanisms by which this compound exerts its effects on cancer cells and pathogens. Understanding these pathways can aid in optimizing its use as a therapeutic agent.
  • Clinical Trials : Given its promising preclinical data, advancing this compound into clinical trials will be essential to evaluate its safety and efficacy in human populations.

属性

分子式

C27H28O12

分子量

544.5 g/mol

IUPAC 名称

(1S,4aR,12aS)-3-acetyl-4a-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6,7,9-tetrahydroxy-1-methoxy-12,12a-dihydro-1H-tetracene-2,5-dione

InChI

InChI=1S/C27H28O12/c1-9(28)18-23(34)24(37-3)14-6-12-4-11-5-13(29)7-15(30)19(11)22(33)20(12)26(36)27(14,25(18)35)39-17-8-16(31)21(32)10(2)38-17/h4-5,7,10,14,16-17,21,24,29-33,35H,6,8H2,1-3H3/t10-,14+,16-,17+,21-,24+,27-/m1/s1

InChI 键

NROOIKAJMQWERE-NYJNVLOGSA-N

SMILES

CC1C(C(CC(O1)OC23C(CC4=CC5=CC(=CC(=C5C(=C4C2=O)O)O)O)C(C(=O)C(=C3O)C(=O)C)OC)O)O

手性 SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@]23[C@@H](CC4=CC5=CC(=CC(=C5C(=C4C2=O)O)O)O)[C@@H](C(=O)C(=C3O)C(=O)C)OC)O)O

规范 SMILES

CC1C(C(CC(O1)OC23C(CC4=CC5=CC(=CC(=C5C(=C4C2=O)O)O)O)C(C(=O)C(=C3O)C(=O)C)OC)O)O

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Premithramycin A1
Reactant of Route 2
Premithramycin A1
Reactant of Route 3
Premithramycin A1
Reactant of Route 4
Premithramycin A1
Reactant of Route 5
Premithramycin A1
Reactant of Route 6
Premithramycin A1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。